molecular formula C19H20BrF3N6OS B4222066 3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4222066
M. Wt: 517.4 g/mol
InChI Key: YNXFZBFCFFOKTL-UHFFFAOYSA-N
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Description

3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the pyrimidine ring: This involves the cyclization of appropriate intermediates under controlled conditions.

    Functional group modifications: Introduction of the trifluoromethyl group and other substituents can be achieved using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group and other functional groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1H-pyrazole
  • 4-bromo-1H-pyrazole
  • 2-bromo-1H-imidazole

Uniqueness

The uniqueness of 3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrF3N6OS/c1-10-11(9-28(3)25-10)8-27(2)18(30)16-15(20)17-24-12(13-5-4-6-31-13)7-14(19(21,22)23)29(17)26-16/h4-6,9,12,14,24H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXFZBFCFFOKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CS4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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